molecular formula C9H9BrS B13298317 6-bromo-2,3-dihydro-1H-indene-1-thiol

6-bromo-2,3-dihydro-1H-indene-1-thiol

Cat. No.: B13298317
M. Wt: 229.14 g/mol
InChI Key: YMVDQJZFAMWECI-UHFFFAOYSA-N
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Description

6-bromo-2,3-dihydro-1H-indene-1-thiol: is an organic compound with the molecular formula C9H9BrS It is a derivative of indene, featuring a bromine atom at the 6th position and a thiol group at the 1st position of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2,3-dihydro-1H-indene-1-thiol typically involves the bromination of 2,3-dihydro-1H-indene followed by the introduction of a thiol group. One common method includes:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 6-bromo-2,3-dihydro-1H-indene-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or alkoxides.

    Addition: The double bond in the indene ring can participate in addition reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles like sodium amide or potassium tert-butoxide.

    Addition: Electrophiles such as halogens or acids.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Substitution: Various substituted indene derivatives.

    Addition: Halogenated or acid-adduct indene derivatives.

Mechanism of Action

The mechanism of action for 6-bromo-2,3-dihydro-1H-indene-1-thiol would depend on its specific application. For instance, if used as an antimicrobial agent, the thiol group could interact with microbial enzymes, disrupting their function. The bromine atom may also play a role in enhancing the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

  • 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile
  • 6-bromo-2,3-dihydro-1H-indene-1-amine
  • 6-bromo-1-methoxy-2,3-dihydro-1H-indene

Comparison: 6-bromo-2,3-dihydro-1H-indene-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity compared to its analogs with different functional groups. For example, the thiol group can undergo oxidation to form disulfides, a reaction not possible with the carbonitrile or amine derivatives .

Properties

Molecular Formula

C9H9BrS

Molecular Weight

229.14 g/mol

IUPAC Name

6-bromo-2,3-dihydro-1H-indene-1-thiol

InChI

InChI=1S/C9H9BrS/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2

InChI Key

YMVDQJZFAMWECI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1S)C=C(C=C2)Br

Origin of Product

United States

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